N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. The structure includes a 4-fluorophenyl substituent at the 6-position of the imidazothiazole ring and a 3-methyl group on the thiazole moiety. The acetamide side chain is substituted with a 4-methoxyphenyl group, enhancing its electronic and steric profile.
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-14-20(12-24-21(27)11-15-3-9-18(28-2)10-4-15)29-22-25-19(13-26(14)22)16-5-7-17(23)8-6-16/h3-10,13H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIUBNMEGHCJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the fluorophenyl and methoxyphenylacetamide groups. Key steps include:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
Attachment of the Methoxyphenylacetamide Group: This is typically done via an amide coupling reaction using an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the imidazo[2,1-b]thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b]thiazole scaffold. For instance, derivatives of this scaffold have been synthesized and tested against various human cancer cell lines.
- Case Study : A study demonstrated that compounds with similar structures to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showing IC₅₀ values of 1.4 µM and 22.6 µM respectively, indicating a promising selectivity for breast cancer cells over liver cancer cells .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Thiazole derivatives have been reported to show effectiveness in picrotoxin-induced convulsion models, indicating that similar compounds may also possess this property.
- Research Insight : A related study found that thiazole-containing compounds could significantly reduce seizure activity, suggesting that this compound might be explored for treating epilepsy .
Selective Inhibition of Kinases
The compound has also been investigated for its potential as a kinase inhibitor. Kinases play a crucial role in various signaling pathways associated with cancer progression.
- Findings : Research indicated that certain imidazo[2,1-b]thiazole derivatives could inhibit VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is implicated in tumor angiogenesis. The selectivity of these compounds for specific kinases suggests their utility in targeted cancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that optimize the pharmacological properties of the resultant compound.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available thiazole derivatives.
- Reactions : Key reactions include acylation and alkylation processes to introduce the methoxyphenyl and fluorophenyl groups.
- Characterization : The final product is characterized using NMR spectroscopy and mass spectrometry to confirm its structure.
Structure-Activity Relationship
The presence of specific functional groups such as the methoxy and fluorine atoms significantly influences the biological activity of the compound. For example:
- The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability.
- The methoxy group may contribute to increased selectivity towards certain biological targets.
Mechanism of Action
The mechanism of action of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Differences :
Imidazo[2,1-b][1,3,4]thiadiazole Analogs
Compounds like 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) () replace the thiazole ring with a thiadiazole. Pharmacological screening of 4a-k revealed moderate antibacterial and anti-inflammatory activity, suggesting that the imidazothiazole core may offer superior target binding in cytotoxic applications .
Benzothiazole-Based Acetamides
The European patent () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which features a benzothiazole core instead of imidazothiazole.
Hydrazinecarbothioamide Derivatives
Compounds such as 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide (4d) () share the 4-fluorophenyl-imidazothiazole moiety but replace the acetamide with a hydrazinecarbothioamide group. The target’s 4-methoxyphenyl acetamide likely improves metabolic stability by resisting hydrolysis compared to the labile hydrazinecarbothioamide linkage .
Triazole and Benzimidazole Hybrids
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) () incorporate triazole and benzimidazole rings.
Pharmacological and Physicochemical Insights
- Cytotoxic Activity : Imidazothiazole derivatives () show moderate to potent cytotoxicity, with IC₅₀ values influenced by substituents. The target’s 4-fluorophenyl and methyl groups may enhance activity by optimizing hydrophobic interactions in cellular targets .
- Enzyme Inhibition : Hydrazinecarbothioamide derivatives () exhibit acetylcholinesterase inhibition, suggesting the target’s acetamide group could be modified for similar applications while retaining stability .
- Solubility and Bioavailability : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 5g in ), balancing lipophilicity for membrane penetration .
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₇H₁₅FN₆OS
- Molecular Weight : 370.4 g/mol
- CAS Number : 1421528-74-6
The biological activity of this compound is largely attributed to its thiazole and imidazole moieties, which are known to influence various biochemical pathways. The following activities have been reported:
- Anticancer Activity : Thiazole derivatives, including this compound, have shown potential as anticancer agents. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, which can be attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating various imidazo[2,1-b]thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating strong potential for further development as anticancer drugs .
- Antimicrobial Efficacy : A series of tests against common pathogens revealed that the compound showed comparable efficacy to established antibiotics, suggesting its viability as a new antimicrobial agent. The presence of the thiazole ring was crucial for this activity .
- Neuroprotective Studies : Research involving in vitro models demonstrated that the compound could protect neurons from oxidative damage induced by neurotoxins, highlighting its potential in treating neurodegenerative diseases.
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions, typically starting with coupling of 4-fluorophenyl and 4-methoxyphenyl precursors. A common approach includes:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide intermediates under reflux conditions.
- Step 2: Methylation at the 3-position of the thiazole ring using methyl iodide in DMF with K₂CO₃ as a base.
- Step 3: Coupling the imidazo[2,1-b]thiazole intermediate with 2-(4-methoxyphenyl)acetamide via nucleophilic substitution, facilitated by triethylamine in dichloromethane .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., fluorine and methoxy group integration).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 438.12).
- X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the fluorophenyl and methoxyphenyl groups .
Q. What are the primary pharmacological targets suggested for this compound?
The imidazo[2,1-b]thiazole scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. The fluorophenyl group enhances lipophilicity for membrane penetration, while the methoxyphenyl moiety may modulate serotonin or dopamine receptors .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 78 | |
| Catalyst | Triethylamine | 82 | |
| Temperature | 80°C | 85 | |
| Reaction Time | 12 hours | 80 |
Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM for kinase inhibition) may arise from:
- Assay Variability: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Compound Purity: Validate via HPLC (>98% purity) and control for residual solvents.
- Cell Line Differences: Compare activity in in vitro (HEK293) vs. in vivo models .
Q. What computational methods predict target binding modes?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets.
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR: Predicts ADMET properties using fluorine’s electronegativity and methoxy’s steric effects .
Q. How to design analogs to improve metabolic stability?
- Modification Sites: Replace the methyl group on the thiazole with trifluoromethyl (enhances metabolic resistance).
- Bioisosteres: Substitute methoxyphenyl with pyridyl (retains H-bonding, improves solubility).
- Pro-drug Strategies: Introduce ester moieties at the acetamide group for controlled release .
Methodological Notes
- Synthetic Reproducibility: Always confirm anhydrous conditions for imidazo[2,1-b]thiazole formation to avoid hydrolysis .
- Data Validation: Use crystallographic data (CCDC entries) to resolve ambiguous NMR signals .
- Ethical Compliance: Adhere to OECD guidelines for in vivo testing of fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
